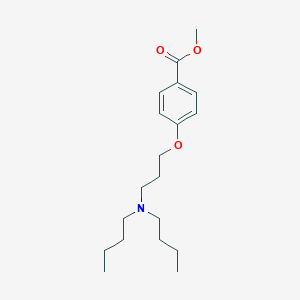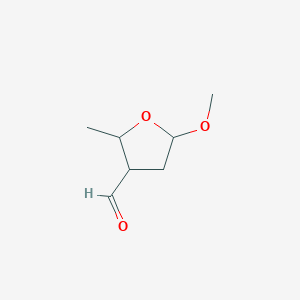
5-Methoxy-2-methyloxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyloxolane-3-carbaldehyde (MOC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOC is a versatile building block that can be used in the synthesis of a wide range of organic compounds.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyloxolane-3-carbaldehyde is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it a useful building block in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Methoxy-2-methyloxolane-3-carbaldehyde. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Methoxy-2-methyloxolane-3-carbaldehyde is its versatility as a building block in the synthesis of various organic compounds. It is also relatively easy to synthesize in large quantities, making it a cost-effective option for lab experiments. However, the limited information available on its biochemical and physiological effects makes it difficult to assess its potential applications in certain fields.
Direcciones Futuras
There are several potential future directions for research on 5-Methoxy-2-methyloxolane-3-carbaldehyde. One area of interest is its potential applications in the field of drug discovery. 5-Methoxy-2-methyloxolane-3-carbaldehyde could be used as a starting material for the synthesis of novel pharmaceuticals with improved efficacy and reduced side effects. Another area of interest is its potential applications in the field of asymmetric synthesis. 5-Methoxy-2-methyloxolane-3-carbaldehyde could be used as a chiral building block to synthesize a wide range of chiral compounds with important applications in various fields. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Methoxy-2-methyloxolane-3-carbaldehyde and its potential applications in various fields.
In conclusion, 5-Methoxy-2-methyloxolane-3-carbaldehyde is a versatile building block that has potential applications in various fields. Its synthesis method is reliable and efficient, and it has been used in the synthesis of various organic compounds. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Métodos De Síntesis
5-Methoxy-2-methyloxolane-3-carbaldehyde can be synthesized through a three-step process involving the reaction of 5-methoxy-2-methyl-3-hydroxytetrahydrofuran with sodium chlorite, followed by oxidation with sodium periodate and finally, aldehyde formation with sodium borohydride. This method has been found to be a reliable and efficient way to produce 5-Methoxy-2-methyloxolane-3-carbaldehyde in large quantities.
Aplicaciones Científicas De Investigación
5-Methoxy-2-methyloxolane-3-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 5-Methoxy-2-methyloxolane-3-carbaldehyde has also been used as a starting material for the synthesis of chiral compounds, which have important applications in the field of asymmetric synthesis.
Propiedades
Número CAS |
126810-41-1 |
|---|---|
Nombre del producto |
5-Methoxy-2-methyloxolane-3-carbaldehyde |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3 |
Clave InChI |
HWTOMCWXNNJTIY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(O1)OC)C=O |
SMILES canónico |
CC1C(CC(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



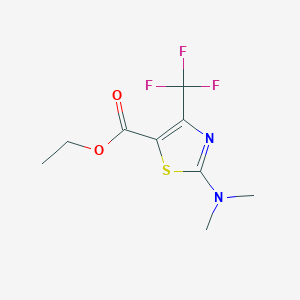
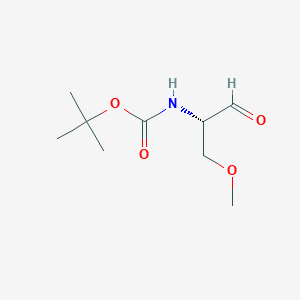
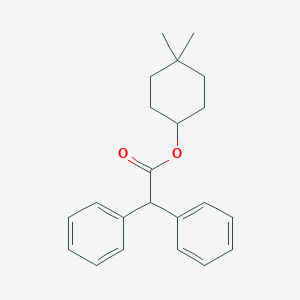
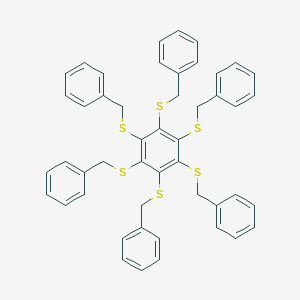

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
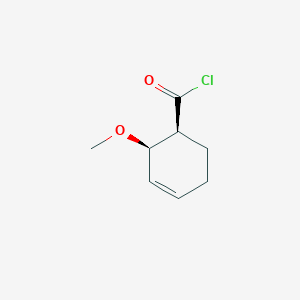

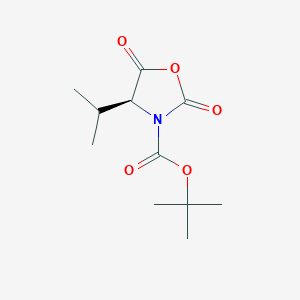
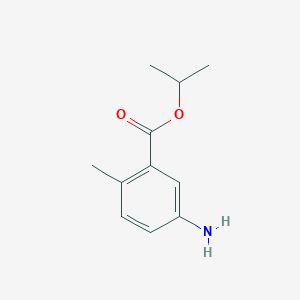
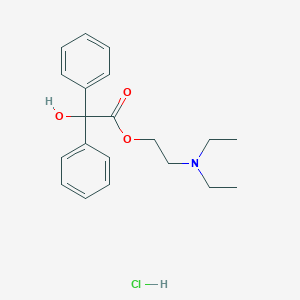
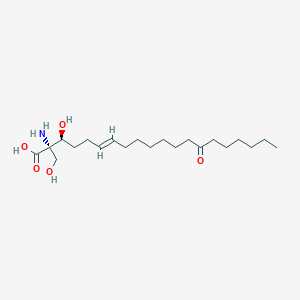
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
